molecular formula C7H11N3 B6358143 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine CAS No. 1346462-59-6

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B6358143
CAS No.: 1346462-59-6
M. Wt: 137.18 g/mol
InChI Key: WLWDGNBDGLZQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H11N3, is characterized by a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include steps like cyclization, condensation, and purification to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and methyl groups, which influence its reactivity and biological activity. This combination of substituents makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-cyclopropyl-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDGNBDGLZQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2Z)-3-amino-2-butenenitrile (903 mg, 11.00 mmol), cyclopropylhydrazine (1194 mg, 11 mmol) and triethylamine (3.07 mL, 22.00 mmol) were suspended in ethanol (100 mL) and heated to 70° C. for 16 hours. The solvent was removed in vacuo. The residue was suspended in 50 mL of saturated NaHCO3 and stirred for 10 minutes. The contents were extracted with DCM, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluent: 0% to 100% gradient EtOAc:Hex). The product was collected as 310 mg. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.95-1.13 (m, 4 H), 2.13 (s, 3 H), 3.06 (m, J=6.95, 6.95, 3.79, 3.54 Hz, 1 H), 3.76-3.88 (m, 2 H), 5.24 (s, 1 H). LCMS(ES) [M+H]+ 138.1
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
1194 mg
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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